N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide
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Overview
Description
N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their broad range of chemical and biological properties. This compound, with the molecular formula C12H15N3O, is a derivative of benzimidazole and is characterized by the presence of tetramethyl groups and a carboxamide functional group .
Preparation Methods
The synthesis of N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5,6-dimethylbenzimidazole with an appropriate carboxylic acid derivative under specific reaction conditions. The reaction typically requires the use of a dehydrating agent to facilitate the formation of the carboxamide bond . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Scientific Research Applications
N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy, such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide can be compared with other benzimidazole derivatives, such as:
5-methylbenzimidazole: Similar in structure but lacks the tetramethyl and carboxamide groups, leading to different chemical and biological properties.
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid: Another derivative with different substituents, resulting in unique reactivity and applications.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N,N,5,6-tetramethylbenzimidazole-1-carboxamide |
InChI |
InChI=1S/C12H15N3O/c1-8-5-10-11(6-9(8)2)15(7-13-10)12(16)14(3)4/h5-7H,1-4H3 |
InChI Key |
LOGRRSFULJAHBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)N(C)C |
Origin of Product |
United States |
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